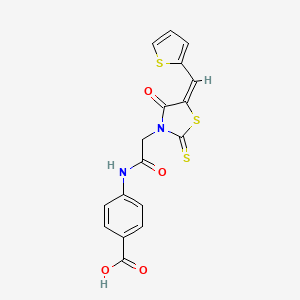
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis in Water Oxidation and NAD+/NADH Transformations
The compound [CpIr(pica)Cl] (pica = picolinamidate) demonstrated significant catalytic activity in water oxidation to molecular oxygen and NAD+/NADH transformations, critical reactions in natural photosynthesis. This compound exhibited high activity driven by CAN and NaIO4, with initial turnover frequencies surpassing those of [CpIr(pic)Cl], previously known as the fastest iridium catalyst. Additionally, it showed remarkable performance in the hydrogenation of NAD+ with HCOOK, leading to the formation of 1,4-NADH with a turnover frequency of 143 h–1, significantly higher than earlier reports. This highlights the potential of picolinamidate-based complexes in catalytic applications, particularly in mimicking and enhancing processes similar to photosynthesis (Bucci et al., 2017).
Magnetic and Structural Properties of Metal Complexes
Picolinamide-based ligands have been utilized to form intricate metal complexes with unique magnetic and structural characteristics. For instance, PyPzOAP (a derivative of picolinamide) facilitated the formation of [2 × 2] tetranuclear square grid structures with Cu(II) and Ni(II), exhibiting distinct magnetic behaviors due to intramolecular interactions. These complexes offer insights into the design of molecular materials with potential applications in magnetism and molecular electronics (Mandal et al., 2011).
Electronic and Bonding Features in Copper(II) Complexes
Investigations into mixed-ligand N-(2-picolyl)picolinamidocopper(II) complexes revealed their square pyramidal and square planar geometries, influenced by electronic and vibrational spectroscopic measurements. These studies provide valuable information on the electronic structure and bonding dynamics within such complexes, which could be leveraged in developing new materials for electronic applications (Wu & Su, 1997).
Amide Rotational Barriers in Medicinal Chemistry
The rotational barriers of amides in picolinamide and nicotinamide were measured, showing significant energetic differences between these regioisomers. Understanding these barriers is crucial for designing flexible drug molecules and for interpreting the dynamic behavior of bioactive compounds in biological environments (Olsen et al., 2003).
Synthesis and Application in Organic Chemistry
Picolinamide (PA) has been employed in the synthesis of azetidine, pyrrolidine, and indoline compounds through palladium-catalyzed intramolecular amination of C-H bonds. This method highlights PA's role in facilitating selective and efficient organic transformations, which could have broad implications in synthetic organic chemistry and drug development (He et al., 2012).
作用機序
Target of Action
The primary target of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}pyridine-2-carboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}pyridine-2-carboxamide shows potent NAMPT activity . It interacts with NAMPT, leading to the modulation of the enzyme’s activity . This interaction results in changes in the NAD+ salvage pathway, affecting the availability of NAD+ for various biological processes .
Biochemical Pathways
The compound affects the NAD+ salvage pathway . By modulating the activity of NAMPT, it influences the rate of NAD+ production . NAD+ is a crucial cofactor in various biological processes, including metabolism and aging . Therefore, changes in NAD+ availability can have downstream effects on these processes .
Pharmacokinetics
The compound’s interaction with nampt suggests that it is able to reach its target in the body . The compound’s bioavailability, distribution, metabolism, and excretion would need to be studied further for a comprehensive understanding.
Result of Action
The result of the compound’s action is the modulation of NAMPT activity, which in turn affects the NAD+ salvage pathway . This can influence various biological processes that rely on NAD+, potentially leading to therapeutic effects in diseases related to metabolism and aging .
Action Environment
The action environment of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}pyridine-2-carboxamide is likely to be the intracellular environment where NAMPT is located . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other molecules, pH, and temperature.
特性
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-11-13(10-20-21)15-12(5-4-8-18-15)9-19-16(22)14-6-2-3-7-17-14/h2-8,10-11H,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLSYOPMFZARAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2523160.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2523161.png)
![ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate](/img/structure/B2523163.png)
![4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2523167.png)
![N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2523168.png)


![2-(2-(Diethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523171.png)



![tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2523176.png)
![Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2523179.png)

